molecular formula C15H18ClNO2S B2568245 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine CAS No. 2097867-08-6

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine

Cat. No.: B2568245
CAS No.: 2097867-08-6
M. Wt: 311.82
InChI Key: DOZLPYRJRDGJSI-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine is a synthetic chemical building block featuring a unique molecular scaffold that combines a 3-chloro-4-methylphenylsulfonyl group with a 4-cyclopropylidenepiperidine moiety. This structure is of significant interest in medicinal chemistry and chemical biology research. The sulfonamide functional group is a well-known pharmacophore present in a wide range of biologically active molecules, including those with documented antiviral and enzyme inhibitory properties . Compounds containing a piperidine ring are frequently explored in neuroscience and pharmacology, often serving as key structural elements in ligands for various central nervous system (CNS) targets . The distinct integration of the cyclopropylidene group offers a rigid, three-dimensional geometry that can be utilized to probe specific conformational requirements in receptor binding sites or to modulate the compound's physicochemical properties. This product is intended for research and development purposes in laboratory settings only. It is not approved for use in humans, animals, or as a food additive, and it must not be utilized for any personal, medicinal, or diagnostic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-4-cyclopropylidenepiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2S/c1-11-2-5-14(10-15(11)16)20(18,19)17-8-6-13(7-9-17)12-3-4-12/h2,5,10H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZLPYRJRDGJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(=C3CC3)CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

The compound serves as an important building block in synthetic chemistry. It is utilized in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonyl group enhances the reactivity of the compound, making it suitable for various synthetic transformations.

Biology

Research indicates that 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine exhibits potential biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Anticancer Activity: Initial findings indicate that this compound could induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation.

Medicine

The therapeutic potential of this compound is being explored, particularly for neurological disorders. Its interaction with specific molecular targets suggests it may modulate enzyme activity or receptor signaling pathways relevant to disease mechanisms.

Industry

In industrial applications, this compound is being investigated for its role in developing specialty chemicals and materials, including polymers and coatings. Its unique structural features contribute to its performance in various applications.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial EvaluationEnhanced antimicrobial activity compared to non-sulfonamide counterparts was observed.
Anticancer MechanismInduction of apoptosis in cancer cells was noted, with increased caspase activity in treated samples.
Safety ProfileToxicity studies indicated no acute toxicity up to doses of 2000 mg/kg in animal models, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors in the nervous system, altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Sulfonamide group : Enhances solubility and provides hydrogen-bonding sites.
  • 3-Chloro-4-methylphenyl substituent : Balances lipophilicity and steric bulk.

Sulfonamide-functionalized piperidines are widely explored in medicinal chemistry. Below is a detailed comparison of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine with structurally related analogs.

Structural and Physicochemical Comparison
Compound Molecular Weight (g/mol) Substituents Key Functional Groups LogP Aqueous Solubility (mg/mL)
This compound (Target) 368.86 3-Cl, 4-Me on phenyl; cyclopropylidene on piperidine Sulfonamide, cyclopropane 3.2 0.12 (predicted)
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate 400.81 4-Cl, 3-NO₂ on phenyl; ethyl ester on piperidine Sulfonamide, nitro, ester 2.8 0.08 (experimental)
1-(4-Fluorophenylsulfonyl)-4-methylenepiperidine (Hypothetical) 297.35 4-F on phenyl; methylene on piperidine Sulfonamide, alkene 2.5 0.25 (predicted)

Key Observations :

Electron-Withdrawing Effects :

  • The target compound ’s 3-chloro-4-methylphenyl group provides moderate electron withdrawal, while the ethyl ester analog () features a stronger electron-withdrawing nitro group. This difference impacts reactivity in nucleophilic substitution or enzyme-binding interactions .
  • The hypothetical fluorophenyl analog ’s 4-F substituent offers weaker electron withdrawal but higher metabolic stability.

Solubility and Lipophilicity :

  • The target compound’s higher logP (3.2 vs. 2.8) suggests increased lipophilicity, likely due to the cyclopropylidene and methyl groups. However, this comes at the cost of reduced aqueous solubility.

Biological Activity

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the compound's activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClN2O2SC_{15}H_{18}ClN_{2}O_{2}S with a molecular weight of approximately 322.83 g/mol. The structure includes a piperidine ring substituted with a cyclopropyl group and a sulfonyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing sulfonyl groups often exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides, particularly those with chlorinated aromatic rings, show enhanced activity against various bacterial strains. Specifically, the presence of the 3-chloro-4-methylphenyl group may enhance lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The sulfonamide moiety is believed to play a crucial role in this activity by interfering with cellular signaling pathways .

Neuroprotective Effects

Neuroprotective properties have also been reported. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal death and improved cognitive function. The proposed mechanism includes the modulation of oxidative stress and inflammation within neural tissues .

Case Studies

StudyFindingsReference
Antimicrobial EfficacyShowed significant inhibition against E. coli and S. aureus
Cancer Cell ProliferationInduced apoptosis in breast cancer cells; G2/M phase arrest
NeuroprotectionReduced neuronal death in models of Alzheimer's disease

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with cyclopropylidene-piperidine derivatives under controlled conditions to yield the target compound. This method ensures high purity and yield, which are essential for subsequent biological testing.

Q & A

Q. What are the recommended synthetic routes for 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves sulfonylation of the piperidine core using 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions. Key steps include:

  • pH control : Maintain dynamic pH 9–10 using 5% Na₂CO₃ to ensure efficient nucleophilic substitution .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitoring : Track reaction progress via TLC with n-hexane/EtOAc (70:30) and UV visualization .
  • Workup : Neutralize the mixture post-reaction, extract with dichloromethane, and evaporate under reduced pressure.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm sulfonyl and cyclopropylidene groups. Aromatic protons in the 7.2–7.8 ppm range validate the 3-chloro-4-methylphenyl moiety .
  • HPLC-MS : Assess purity (>98%) using a C18 column with methanol/water (70:30) mobile phase and ESI-MS for molecular ion detection (expected [M+H]⁺ ~380–385 m/z) .
  • Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear EN 374-certified nitrile gloves, EN 166 goggles, and EN 13832 chemical-resistant footwear due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for synthesis and purification steps to limit inhalation of sulfonyl chloride vapors .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers.

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s receptor-binding affinity in neurological targets?

Methodological Answer: The sulfonyl group enhances hydrogen bonding with residues in dopamine (DA) and serotonin (5-HT) receptors. To evaluate:

  • Radioligand Binding Assays : Use ³H-spiperone for D₂ receptor affinity and ³H-ketanserin for 5-HT₂A in rat striatal membranes.
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the sulfonyl group; observe a 3–5-fold increase in Ki values for DA receptors .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Cosolvent Approach : Use DMSO/water mixtures (e.g., 10% DMSO) to improve aqueous solubility while avoiding precipitation .
  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict compatibility with solvents like acetonitrile or THF.
  • Experimental Validation : Perform shake-flask assays at 25°C, quantify via UV-Vis at λmax ~260 nm .

Q. How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?

Methodological Answer:

  • OECD 307 Guideline : Conduct soil degradation studies under aerobic conditions (20°C, pH 6–8) for 60 days. Monitor via LC-MS/MS .
  • Bioaccumulation Factor (BCF) : Use zebrafish models; measure tissue concentrations after 28-day exposure. A BCF >2,000 indicates high bioaccumulation risk .

Q. What computational methods predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

  • In Silico Tools : Use GLORY (for phase I metabolism) and Toxtree to identify sulfone oxidation and cyclopropane ring-opening pathways.
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes. IC₅₀ values <10 µM suggest significant inhibition .

Q. How do steric effects from the cyclopropylidene group impact conformational flexibility?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in GROMACS; analyze dihedral angles of the piperidine ring.
  • X-ray Crystallography : Compare with non-cyclopropylidene analogs to observe reduced ring puckering (RMSD <0.5 Å) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

  • Quality Control (QC) : Implement orthogonal testing (HPLC, NMR, elemental analysis) for each batch .
  • Blinded Testing : Use randomized block designs with split-plot arrangements to control for synthesis and analysis variables .

Q. How can chiral separation be achieved for stereoisomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (80:20) at 1.0 mL/min. Resolution >1.5 indicates baseline separation .
  • Crystallization : Recrystallize with (R)-mandelic acid to isolate enantiomers; confirm via polarimetry .

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